Trans-3-(Boc-amino)cyclobutylpropanoic acid

CAS No.: 2231664-26-7

Cat. No.: VC6035713

Molecular Formula: C12H21NO4

Molecular Weight: 243.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231664-26-7 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.303 |

| IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

| Standard InChI Key | NLCJYYRLCOZQCL-KYZUINATSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

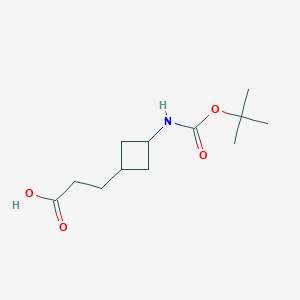

Trans-3-(Boc-amino)cyclobutylpropanoic acid features a cyclobutyl ring substituted at the 3-position with a Boc-protected amine and a propanoic acid side chain (Fig. 1). The trans configuration ensures spatial separation of functional groups, optimizing steric and electronic interactions in synthetic applications.

Table 1: Key Structural and Identifier Data

| Property | Value |

|---|---|

| IUPAC Name | 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |

| Molecular Formula | |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 2231664-26-7 |

| SMILES | CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |

| InChI Key | NLCJYYRLCOZQCL-KYZUINATSA-N |

The Boc group () provides steric protection for the amine, enabling controlled reactivity during multi-step syntheses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of trans-3-(Boc-amino)cyclobutylpropanoic acid involves multi-step organic reactions, often starting from cyclobutylmethanol . A representative pathway includes:

-

Iodination: Cyclobutylmethanol is converted to cyclobutylmethyl iodide via nucleophilic substitution .

-

Condensation: Reaction with diethyl 2-acetamidomalonate forms a diester intermediate .

-

Hydrolysis and Resolution: Acidic hydrolysis yields a racemic amino acid, followed by enzymatic resolution using L-acylase to isolate the (S)-enantiomer .

-

Boc Protection: The amine group is protected using di-tert-butyl dicarbonate () under basic conditions .

Key Reaction:

Challenges and Optimizations

-

Stereochemical Control: Enzymatic resolution ensures high enantiomeric excess (ee > 99%) for pharmaceutical-grade material .

-

Solubility Issues: The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis.

Physicochemical Properties

Thermal and Solubility Data

While specific melting points are unreported, analogous Boc-protected cyclobutane derivatives exhibit melting points near 120–125°C . The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and tetrahydrofuran.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Solubility in Water | <1 mg/mL |

| Solubility in DMSO | >50 mg/mL |

| Storage Conditions | 2–8°C, inert atmosphere |

Pharmaceutical Applications

Chiral Building Blocks

The compound’s rigid cyclobutane scaffold and Boc-protected amine make it a preferred intermediate for:

-

Peptidomimetics: Enhances metabolic stability in protease inhibitors .

-

Immunoproteasome Inhibitors: Key component in KZR-616, a clinical candidate for autoimmune diseases .

Case Study: KZR-616

KZR-616, an epoxyketone-based inhibitor, incorporates trans-3-(Boc-amino)cyclobutylpropanoic acid to selectively target immunoproteasome subunits (LMP7, LMP2). Preclinical studies demonstrate >100-fold selectivity over constitutive proteasomes, reducing inflammatory cytokines (TNFα, IL-6) in vivo .

Structure-Activity Relationship (SAR) Insights

-

P1 Side Chain: Substituting cyclobutane for larger groups (e.g., cyclohexane) decreases β5 proteasome affinity but improves selectivity .

-

Boc Deprotection: Controlled removal enables conjugation with fluorescent tags or pharmacokinetic modifiers.

Recent Research Advancements

Enhanced Solubility Derivatives

Modifying the cyclobutane ring with hydroxyl groups (e.g., trans-3-hydroxycyclobutyl analogs) improves aqueous solubility by 150-fold without compromising activity .

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) enhances tumor-specific delivery of proteasome inhibitors, reducing off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume